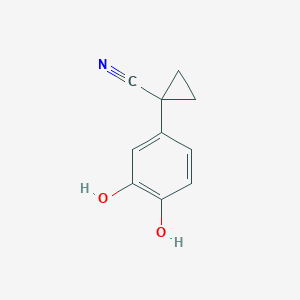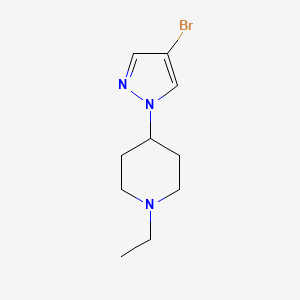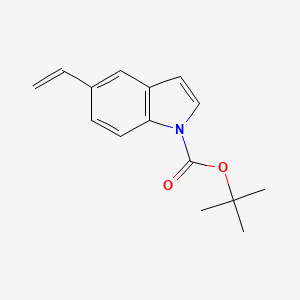
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Vue d'ensemble
Description
This compound is a boronic acid derivative with a fluorophenyl group and an ethylpiperazine group. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are often synthesized through borylation reactions . The ethylpiperazine group could potentially be added through nucleophilic substitution reactions.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids are generally stable and can be stored without significant degradation .Applications De Recherche Scientifique
Synthesis and Structural Importance
Synthesis and Structure Analysis : This compound is related to boronic acid derivatives used in the synthesis of biologically active compounds. For example, Sasmita Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, demonstrating its application in constructing glucose-sensing materials operating at physiological pH levels (Das et al., 2003).
Chemical Reactions and Biological Activity : Arul Murugesan et al. (2017) studied boron nitride nanomaterial-based solid acid catalysts for the synthesis of biologically active compounds. They focused on ethylpiperazinyl-quinolinyl fused acridine derivatives, highlighting the role of such compounds in organic synthesis (Murugesan et al., 2017).
Applications in Sensing Technologies : C. Wade and F. Gabbaï (2009) explored the application of boronic acid derivatives in sensing technologies. They synthesized compounds capable of detecting fluoride ions, demonstrating the utility of such derivatives in colorimetric sensing applications (Wade & Gabbaï, 2009).
Pharmaceutical and Biological Significance
Biological Activity Studies : A. Nagaraj et al. (2018) conducted studies on the synthesis of triazole analogues of piperazine, highlighting the antibacterial activity of these compounds. This research emphasizes the biological relevance of piperazine-based boronic acid derivatives (Nagaraj et al., 2018).
Analytical and Material Science Applications
- Spectroscopic Analysis and Material Science : The fluorescence quenching of boronic acid derivatives, such as those studied by H. S. Geethanjali et al. (2015), offers insights into their potential applications in analytical and material sciences (Geethanjali et al., 2015).
Mécanisme D'action
Target of Action
Boronic acids and their esters are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic acids and their esters, in general, are known to undergo catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The process of protodeboronation and subsequent hydromethylation could potentially affect various biochemical pathways, particularly those involving alkenes .
Pharmacokinetics
Piperazine, a structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The process of protodeboronation and subsequent hydromethylation could potentially lead to the formation of new compounds with varying properties .
Orientations Futures
Propriétés
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14(18)19/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHATIYLXBUIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)









